An In-depth Technical Guide to the Physical and Chemical Properties of p-Chloroacetanilide
An In-depth Technical Guide to the Physical and Chemical Properties of p-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chloroacetanilide, also known as 4'-chloroacetanilide, is an aromatic amide and a derivative of acetanilide (B955). It is a significant compound in organic synthesis, serving as an intermediate in the production of dyes and pharmaceuticals.[1][2] Notably, it is a known impurity in acetaminophen (B1664979) and a metabolite of the soil bacteria degradation of 4-chloroaniline.[3][4] Its presence and toxicological profile make a thorough understanding of its physical and chemical properties essential for professionals in drug development, quality control, and toxicology. This guide provides a comprehensive overview of the core physicochemical characteristics of p-chloroacetanilide, detailed experimental protocols for its analysis and synthesis, and an exploration of its known chemical reactions and biological interactions.
Physical Properties
p-Chloroacetanilide is a white to light brown or greyish-beige crystalline powder at room temperature.[1][2][3][5] It typically forms orthorhombic crystals when recrystallized from aqueous glacial acetic acid, alcohol, or acetone.[4]
Quantitative Physical Data
The key physical properties of p-chloroacetanilide are summarized in the table below for easy reference and comparison.
| Property | Value | Units | References |
| Molecular Formula | C₈H₈ClNO | - | [6] |
| Molecular Weight | 169.61 | g/mol | [4][6] |
| Melting Point | 176 - 181 | °C | [2][5] |
| Boiling Point | 333 | °C | [4][6] |
| Density | 1.385 | g/cm³ at 22°C | [4] |
| Vapor Pressure | 8.33 x 10⁻⁶ | mm Hg at 25°C | [4] |
| Water Solubility | Practically insoluble in cold water | - | [4] |
| Solubility in Organic Solvents | Readily soluble in alcohol and ether; soluble in carbon disulfide; slightly soluble in carbon tetrachloride and benzene. | - | [4][7] |
| LogP (Octanol/Water Partition Coefficient) | 2.12 | - | [4] |
Chemical Properties and Reactivity
p-Chloroacetanilide's chemical behavior is dictated by the acetamido group and the chlorine substituent on the phenyl ring. The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, though the para position is already occupied. The amide linkage is stable but can be hydrolyzed under acidic or basic conditions.
Key Chemical Reactions
Hydrolysis: The amide bond in p-chloroacetanilide can be cleaved through hydrolysis, typically by heating with an acid (e.g., hydrochloric acid) or a base, to yield p-chloroaniline and acetic acid.[8][9] This reaction is essentially the reverse of its synthesis.
Further Halogenation: While the acetamido group directs incoming electrophiles to the ortho position, further halogenation can be achieved under specific conditions. For instance, chlorination of acetanilide can lead to the formation of 2,4-dichloroacetanilide.
Spectroscopic Data
| Spectrum Type | Key Features and Wavelengths | References |
| UV-Vis (in 95% Ethanol) | λmax: 249 nm (log ε = 4.25) | [7] |
| Infrared (IR) | The IR spectrum shows characteristic peaks for N-H stretching, C=O (amide I band), and C-Cl stretching. | [10] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra are available and provide detailed structural information. | [4] |
| Mass Spectrometry (MS) | The mass spectrum can be used to confirm the molecular weight and fragmentation pattern. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and synthesis of p-chloroacetanilide.
Synthesis of p-Chloroacetanilide from p-Chloroaniline
This protocol describes the N-acetylation of p-chloroaniline using acetic anhydride (B1165640).[4]
Workflow for the Synthesis of p-Chloroacetanilide
Caption: Workflow for the synthesis and purification of p-chloroacetanilide.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve p-chloroaniline in glacial acetic acid.
-
Addition of Acetic Anhydride: Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. The reaction is exothermic.
-
Reaction Completion: Stir the mixture for a period, with gentle heating if necessary, to ensure the reaction goes to completion.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the p-chloroacetanilide.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the product by recrystallization from a suitable solvent, such as ethanol or dilute acetic acid.
-
Characterization: Dry the purified crystals and determine the melting point to assess purity. The melting point should be sharp and within the literature range (176-181°C).[2][5]
Determination of Melting Point
The melting point is a critical indicator of purity.[12]
Procedure:
-
Sample Preparation: Finely powder a small amount of dry p-chloroacetanilide.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure sample, this range should be narrow (≤ 2°C).
Analysis by Gas-Liquid Chromatography (GLC)
GLC is a sensitive method for quantifying p-chloroacetanilide, especially as an impurity in other substances like acetaminophen.[5]
Procedure Outline:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing p-chloroacetanilide in a suitable solvent. An internal standard (e.g., docosane) is added for accurate quantification.
-
Chromatographic System:
-
Column: A glass column (e.g., 0.9 m x 2 mm) packed with a stationary phase like 3% Poly A 103 on Supelcoport is suitable.[5]
-
Detector: A Flame Ionization Detector (FID) is commonly used.
-
Carrier Gas: An inert gas like nitrogen or helium.
-
-
Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample solution into the chromatograph.
-
Data Analysis: The retention time of the p-chloroacetanilide peak is used for identification by comparing it to a standard. The peak area, relative to the internal standard, is used for quantification against a calibration curve.[5]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of p-chloroacetanilide and its related impurities in pharmaceutical formulations.[13][14]
Procedure Outline:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 7.5) in a 30:70 (v/v) ratio.[14] The mobile phase should be filtered and degassed.
-
Chromatographic System:
-
Standard and Sample Preparation: Prepare a stock solution of a p-chloroacetanilide standard and create a series of dilutions to construct a calibration curve. Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions. The concentration of p-chloroacetanilide in the sample is determined by comparing its peak area to the calibration curve.
Biological and Toxicological Profile
p-Chloroacetanilide exhibits notable biological activity and toxicity, which is of particular concern in the context of drug development and safety assessment.
Metabolism
In animal models, p-chloroacetanilide is known to be metabolized through several pathways. A primary route is the hydrolysis back to p-chloroaniline.[4] Additionally, oxidation reactions can occur, catalyzed by microsomal mono-oxygenases, leading to hydroxylated derivatives such as N-hydroxy-4-chloroacetanilide, 4-chloroglycolanilide, and 4-chlorooxanilic acid.[4]
Metabolic Fate of p-Chloroacetanilide
Caption: Simplified metabolic pathways of p-chloroacetanilide in vivo.
Toxicology
Toxicological studies in rats have demonstrated that p-chloroacetanilide has hepato- and nephrotoxic potential.[3][4] It has been shown to cause Heinz body formation, hemolysis (destruction of red blood cells), and enlargement of the spleen.[3][4] As part of the broader class of chloroacetanilide herbicides, some related compounds are known to induce tumors in rats through non-genotoxic mechanisms, although this specific mode of action has not been detailed for p-chloroacetanilide itself.[15] Its role as an impurity in pharmaceuticals necessitates strict control and sensitive analytical methods for its detection.
Conclusion
p-Chloroacetanilide is a compound with well-defined physical and chemical properties that are critical to its synthesis, handling, and analysis. For professionals in the pharmaceutical and chemical industries, a deep understanding of its characteristics, from its melting point and solubility to its reactivity and toxicological profile, is paramount. The experimental protocols provided herein offer standardized approaches for its synthesis and quantification, ensuring purity and safety in its applications. Continued research into its metabolic pathways and mechanisms of toxicity will further inform risk assessment and the development of safer chemical and pharmaceutical products.
References
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- 5. Gas-liquid chromatographic determination of p-chloroacetanilide in acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]
- 7. Chloroacetanilide [drugfuture.com]
- 8. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 9. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 10. scribd.com [scribd.com]
- 11. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. almaaqal.edu.iq [almaaqal.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroacetanilide herbicide-induced rat enterochromaffin cell tumors: a case study within the context of the IPCS framework, for analyzing the relevance of a cancer mode of action for humans - PMC [pmc.ncbi.nlm.nih.gov]

